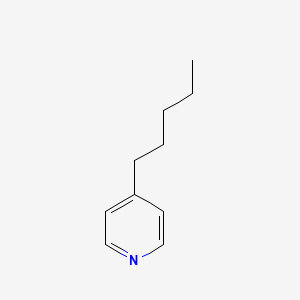

4-Pentylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pentylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-3-4-5-10-6-8-11-9-7-10/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJVUPUJUGBUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183793 | |

| Record name | 4-Pentylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2961-50-4 | |

| Record name | 4-Pentylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2961-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002961504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pentylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pentylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUX2DXO6PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Pentylpyridine synthesis pathways from pyridine

An In-Depth Technical Guide to the Synthesis of 4-Pentylpyridine from Pyridine

Executive Summary

4-Alkylpyridines are privileged structural motifs integral to the development of pharmaceuticals, agrochemicals, and advanced materials. Among them, this compound serves as a valuable building block and a target molecule for methodological studies. The synthesis of this compound directly from the parent heterocycle, pyridine, presents a significant chemical challenge due to the electronic nature of the pyridine ring. The electron-deficient character of the ring deactivates it towards electrophilic substitution while favoring nucleophilic attack or radical addition, primarily at the C2 and C4 positions. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural listings to offer insights into the causality of experimental design, comparing modern direct C-H functionalization techniques with traditional cross-coupling strategies that rely on pre-functionalized precursors. Key methodologies discussed include regioselective Minisci-type radical alkylation, transition metal-catalyzed C-H activation, and classical Kumada and Negishi cross-coupling reactions. Each section includes mechanistic discussions, detailed experimental protocols, and a comparative analysis to guide the synthetic chemist in selecting the most appropriate route based on criteria such as efficiency, scalability, and substrate scope.

Chapter 1: The Challenge of Pyridine Functionalization

The pyridine ring, an isoelectronic analogue of benzene containing one nitrogen atom, exhibits a distinctly different reactivity profile. The electronegative nitrogen atom induces a dipole moment and lowers the energy of the LUMO, making the ring electron-deficient and susceptible to nucleophilic and radical attack, particularly at the C2, C4, and C6 positions.[1][2] Conversely, it is deactivated towards electrophilic aromatic substitution, which requires harsh conditions and often results in low yields.

Directly forging a C(sp²)-C(sp³) bond at the C4 position with a pentyl group is non-trivial. Classical approaches have historically relied on a multi-step sequence involving the synthesis of a 4-substituted pyridine (e.g., 4-halopyridine) followed by a carbon-carbon bond-forming reaction. More contemporary strategies focus on the direct functionalization of pyridine's C-H bonds, an atom-economical approach that circumvents the need for pre-functionalization. This guide will explore the most effective methods from both paradigms.

Chapter 2: Direct C-H Functionalization Strategies

The direct conversion of a C-H bond to a C-C bond is a paramount goal in modern organic synthesis. For pyridine, this approach offers an elegant and efficient route to 4-alkyl derivatives, bypassing multiple synthetic steps.

Minisci-Type Radical Alkylation: A Modern Renaissance

The Minisci reaction, first reported in 1971, involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient N-heterocycle.[3] While powerful, the classical Minisci reaction on pyridine often yields a mixture of C2 and C4 regioisomers, complicating purification and limiting its synthetic utility.[2][3]

A groundbreaking advancement by the Baran group has solved this long-standing regioselectivity issue by employing a removable blocking group derived from inexpensive maleic acid.[4][5][6][7] This strategy enables an exquisitely selective C4-alkylation of pyridine.

Mechanism: The process begins with the formation of a pyridinium salt using a maleate-derived blocking group. This group sterically encumbers the C2 and C6 positions. A pentyl radical is then generated via oxidative decarboxylation of hexanoic acid using a silver catalyst and a persulfate oxidant. This radical selectively adds to the C4 position of the activated pyridine ring. The final step involves base-mediated removal of the blocking group to yield the this compound product.[3][4][5]

Caption: C4-Selective Minisci Alkylation Workflow.

Experimental Protocol: C4-Pentylation of Pyridine via Blocking Group Strategy [5]

-

Step 1: Minisci Reaction. To a 15 mL tube containing a magnetic stir bar, add the maleate-derived pyridinium salt (0.5 mmol, 1 equiv), hexanoic acid (1.0 mmol, 2 equiv), silver nitrate (AgNO₃, 16.7 mg, 0.1 mmol, 20 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 228 mg, 1.0 mmol, 2 equiv).

-

Step 2: Solvent Addition. Add 1,2-dichloroethane (2.5 mL) and water (2.5 mL). The mixture will be biphasic.

-

Step 3: Reaction. Seal the tube and stir the mixture vigorously at 50 °C for 2 hours. Monitor the reaction by LCMS.

-

Step 4: Workup & Deprotection. Upon completion, cool the reaction to room temperature and dilute with dichloromethane. Add 1,8-Diazabicycloundec-7-ene (DBU) (1.5 mmol, 3 equiv) and stir for 1 hour at room temperature to remove the blocking group.

-

Step 5: Purification. Perform an aqueous workup, extract the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford this compound.

Nickel/Lewis Acid-Catalyzed C-H Alkylation

Another powerful direct approach involves the cooperative catalysis of a nickel complex and a Lewis acid to achieve the hydroarylation of an alkene with pyridine.[8] This method facilitates the direct addition of a pyridine C-H bond across the double bond of an alkene, such as 1-pentene, to form this compound. The regioselectivity is controlled by the careful choice of a bulky N-heterocyclic carbene (NHC) ligand for the nickel catalyst and an appropriate Lewis acid co-catalyst.[8][9]

Mechanism: The Lewis acid (e.g., AlMe₃) coordinates to the pyridine nitrogen, activating the C4-H bond. The Ni(0)-NHC complex then coordinates to the pyridine and the alkene. A C-H activation/migratory insertion sequence occurs, leading to the formation of the C-C bond and the generation of a nickel-hydride intermediate, which ultimately releases the this compound product and regenerates the active catalyst.

Caption: Ni/Lewis Acid Catalyzed C4-H Alkylation.

Experimental Protocol: Ni-Catalyzed C4-Alkylation with 1-Pentene [8]

-

Step 1: Catalyst Preparation. In a glovebox, add Ni(cod)₂ (5 mol %), the IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, 5 mol %), toluene, and 1-pentene (1.5 mmol) to an oven-dried vial.

-

Step 2: Reagent Addition. Add pyridine (1.0 mmol) followed by a solution of AlMe₃ (20 mol %) in toluene.

-

Step 3: Reaction. Seal the vial, remove from the glovebox, and heat at 130 °C for 3 hours.

-

Step 4: Quenching and Purification. Cool the reaction mixture to room temperature and quench carefully with aqueous HCl. Neutralize with aqueous NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify by flash column chromatography to yield this compound.

Chapter 3: Synthesis via Pre-functionalized Pyridines

This classical paradigm involves an initial step to install a reactive handle, typically a halogen, at the 4-position of pyridine. This is followed by a transition-metal-catalyzed cross-coupling reaction with an appropriate pentyl-organometallic reagent.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium) and is often catalyzed by nickel or palladium complexes.[10][11][12] For this synthesis, 4-bromopyridine would be coupled with pentylmagnesium bromide. While cost-effective, the high reactivity of Grignard reagents limits the tolerance of sensitive functional groups.[10][13]

Catalytic Cycle: The cycle begins with the oxidative addition of the Pd(0) or Ni(0) catalyst to 4-bromopyridine. This is followed by transmetalation with pentylmagnesium bromide. The final step is reductive elimination, which forms the C-C bond of this compound and regenerates the active catalyst.[10][11]

Caption: Simplified Kumada Coupling Catalytic Cycle.

Experimental Protocol: Kumada Coupling for this compound

-

Step 1: Setup. To a flame-dried, three-neck flask under an argon atmosphere, add a solution of 4-bromopyridine (1.0 equiv) in anhydrous THF.

-

Step 2: Catalyst Addition. Add the palladium or nickel catalyst, such as Pd(PPh₃)₄ (2-5 mol %).

-

Step 3: Grignard Addition. Cool the mixture to 0 °C and slowly add a solution of pentylmagnesium bromide (1.2 equiv) in diethyl ether via syringe.

-

Step 4: Reaction. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or GC-MS.

-

Step 5: Workup. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Step 6: Purification. Purify the crude product by vacuum distillation or column chromatography.

Negishi Coupling

The Negishi coupling is a highly versatile and powerful alternative that couples an organozinc reagent with an organic halide.[14][15] It is renowned for its excellent functional group tolerance compared to the Kumada coupling.[16] The synthesis would involve the reaction of a 4-halopyridine with a pentylzinc halide, catalyzed by a palladium or nickel complex.

Catalytic Cycle: The mechanism is analogous to the Kumada coupling, involving oxidative addition, transmetalation (with the organozinc reagent), and reductive elimination.[14]

Caption: Simplified Negishi Coupling Catalytic Cycle.

Experimental Protocol: Negishi Coupling for this compound [17]

-

Step 1: Organozinc Preparation. Prepare pentylzinc chloride in situ by adding a solution of pentylmagnesium bromide (1.1 equiv) in THF to a stirred suspension of anhydrous ZnCl₂ (1.2 equiv) in THF at 0 °C. Stir for 30 minutes.

-

Step 2: Coupling Reaction. In a separate flask under argon, dissolve 4-chloropyridine (1.0 equiv) and Pd(PPh₃)₄ (3-5 mol %) in anhydrous THF.

-

Step 3: Reagent Addition. Transfer the freshly prepared pentylzinc chloride solution to the flask containing the 4-chloropyridine and catalyst via cannula.

-

Step 4: Reaction. Heat the reaction mixture to reflux (approx. 65 °C) and stir for 6-12 hours until the starting material is consumed (monitored by GC-MS).

-

Step 5: Workup and Purification. Cool the reaction, quench with saturated aqueous NH₄Cl, and follow the purification procedure described for the Kumada coupling.

Chapter 4: Comparative Analysis and Outlook

The choice of synthetic route to this compound is dictated by factors including starting material availability, cost, scalability, and the need for functional group tolerance in more complex analogues.

| Method | Starting Materials from Pyridine | Key Features | Advantages | Disadvantages |

| Minisci (Baran) | Pyridine, Maleic Acid, Hexanoic Acid | C-H Functionalization, Radical | High C4-regioselectivity, atom-economical, uses cheap reagents, scalable.[4][5] | Requires specific blocking group synthesis; radical conditions may not suit all substrates. |

| Ni/Lewis Acid | Pyridine, 1-Pentene | C-H Functionalization, Catalytic | Direct, atom-economical, avoids pre-functionalization.[8] | Requires high temperatures, air-sensitive catalysts, and a glovebox. |

| Kumada Coupling | 4-Halopyridine, Pentyl Halide, Mg | Cross-Coupling | Uses inexpensive Grignard reagents, well-established methodology.[10][12] | Requires synthesis of 4-halopyridine; low functional group tolerance.[10] |

| Negishi Coupling | 4-Halopyridine, Pentyl Halide, Mg, ZnCl₂ | Cross-Coupling | High functional group tolerance, high yields, reliable.[14][16] | Requires synthesis of 4-halopyridine and organozinc reagent; zinc waste. |

Outlook: For laboratory-scale synthesis and rapid access to analogues, the C4-selective Minisci reaction developed by Baran and coworkers offers a highly attractive and practical solution. It represents a significant step forward in pyridine chemistry, turning a previously problematic reaction into a reliable synthetic tool. For industrial-scale production, where cost and process robustness are paramount, the choice between direct C-H alkylation and traditional cross-coupling would depend on a detailed process-specific economic analysis. The continued development of more active and stable C-H activation catalysts will likely make these direct routes increasingly competitive and widespread in both academic and industrial settings.

Chapter 5: References

-

Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. Available at: [Link]

-

Minisci reaction. In Wikipedia. Available at: [Link]

-

Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal. Available at: [Link]

-

Selective C-4 Alkylation of Pyridines. (2021). ChemistryViews. Available at: [Link]

-

Le, C. (2023). Sustainable Synthesis of 4-acylpyridines through air oxidation of dearomatized 4-alkylpyridines. YorkSpace. Available at: [Link]

-

Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 129(18), 5332–5333. Available at: [Link]

-

Deng, H., et al. (2021). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society, 143(30), 11527-11534. Available at: [Link]

-

Procter, D. J., et al. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13670-13707. Available at: [Link]

-

C-2 and C-4-selective alkylation of protonated pyridine through C-C fragmentation. ResearchGate. Available at: [Link]

-

Hilton, M. C., et al. (2020). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Journal of the American Chemical Society, 142(3), 1199-1204. Available at: [Link]

-

Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Semantic Scholar. Available at: [Link]

-

C–H alkylation of pyridines with olefins catalyzed by imidazolin-2-iminato-ligated rare-earth alkyl complexes. ResearchGate. Available at: [Link]

-

Kim, J. Y., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(48), 16164–16165. Available at: [Link]

-

Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. Available at: [Link]

-

Nakao, Y., et al. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society, 132(39), 13676–13678. Available at: [Link]

-

Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]

-

Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

The functionalization of pyridine by organolithium compounds. ResearchGate. Available at: [Link]

-

Organolithium Reagents. Organic Chemistry Data. Available at: [Link]

-

Diversification of 4-alkyl pyridines: mining for reactivity with alkylidene dihydropyridines. CORE. Available at: [Link]

-

Organolithium reagent. Wikipedia. Available at: [Link]

-

Kumada Coupling. NROChemistry. Available at: [Link]

-

Kumada coupling. In Wikipedia. Available at: [Link]

-

Negishi coupling. In Wikipedia. Available at: [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

This compound. ChemSynthesis. Available at: [Link]

-

Negishi Coupling. Organic Chemistry Portal. Available at: [Link]

-

Reaction Between Grignard Reagents and Heterocyclic N-oxides. DiVA portal. Available at: [Link]

-

Ziegler–Natta catalyst. In Wikipedia. Available at: [Link]

-

Kumada Coupling. Organic Chemistry Portal. Available at: [Link]

-

Bipyridine. Organic Syntheses. Available at: [Link]

-

Olsson, R., et al. (2012). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 10(28), 5293-5305. Available at: [Link]

-

Akiba, K., et al. (1983). Facile synthesis of 4-substituted pyridines using grignard reagents. Tetrahedron Letters, 24(46), 5139-5142. Available at: [Link]

Sources

- 1. Ambeed [ambeed.com]

- 2. scispace.com [scispace.com]

- 3. Minisci reaction - Wikipedia [en.wikipedia.org]

- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 6. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 10. Kumada coupling - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Kumada Coupling [organic-chemistry.org]

- 13. Kumada Coupling | NROChemistry [nrochemistry.com]

- 14. Negishi coupling - Wikipedia [en.wikipedia.org]

- 15. Negishi Coupling [organic-chemistry.org]

- 16. Negishi Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to 4-Pentylpyridine

Introduction: Situating this compound in Modern Chemistry

Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, forming the structural core of countless natural products, pharmaceuticals, and functional materials.[1] Their unique electronic properties, arising from the electronegative nitrogen atom within the six-membered aromatic ring, impart a distinct reactivity profile that has been extensively leveraged in organic synthesis and medicinal chemistry.[2][3] This guide focuses on a specific, yet illustrative, member of this family: this compound.

By appending a simple n-pentyl chain to the C4 position of the pyridine ring, the molecule's physicochemical properties, such as lipophilicity, are significantly altered compared to the parent heterocycle. This modification has implications for its solubility, intermolecular interactions, and, consequently, its potential applications. This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals who require a detailed understanding of its chemical identity, properties, synthesis, and handling. We will move beyond a simple recitation of facts to explore the underlying chemical principles that govern its behavior and utility.

Part 1: Core Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the unambiguous foundation of all scientific inquiry. This section details the formal nomenclature, registration numbers, and structural identifiers for this compound.

IUPAC Name and Common Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[4] This name clearly defines a five-carbon, unbranched alkyl group ("pentyl") attached to the fourth position of a pyridine ring.

In literature and commercial catalogs, several synonyms are frequently encountered. It is crucial for researchers to recognize these to ensure comprehensive literature searches and material procurement.

| Identifier Type | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 2961-50-4 | NIST[5], PubChem[4] |

| Common Synonyms | 4-n-Pentylpyridine, 4-Amylpyridine, 1-(4-Pyridyl)pentane, Pyridine, 4-pentyl- | PubChem[4], CymitQuimica[6] |

| EC Number | 220-994-1 | PubChem[4] |

| UNII | TUX2DXO6PF | PubChem[4] |

Rationale for Multiple Synonyms: The term "amyl" is a historical common name for a five-carbon alkyl group, hence "4-Amylpyridine." The prefix "n-" in "n-Pentylpyridine" specifies a normal, unbranched chain, which is often assumed but explicitly stated for clarity.

Molecular and Structural Representation

The fundamental structure consists of a pyridine ring substituted at the para-position relative to the nitrogen atom.

Caption: Chemical structure of this compound.

| Formula/Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₅N | PubChem[4], NIST[5] |

| Molecular Weight | 149.23 g/mol | PubChem[4] |

| SMILES | CCCCCC1=CC=NC=C1 | PubChem[4] |

| InChIKey | ABJVUPUJUGBUMM-UHFFFAOYSA-N | PubChem[4], NIST[5] |

Part 2: Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of a molecule dictate its behavior in various environments and are essential for its purification, characterization, and application.

Physical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic pyridine-like odor.[6] The addition of the pentyl group increases its molecular weight and van der Waals forces compared to pyridine, leading to a higher boiling point.[6]

| Property | Value | Notes | Source |

| Appearance | Colorless to light yellow/orange clear liquid | At standard temperature and pressure | CymitQuimica[6] |

| Molecular Weight | 149.23 g/mol | --- | PubChem[4] |

| XLogP3 | 3.2 | A measure of lipophilicity. The positive value indicates a preference for nonpolar environments. | PubChem[4] |

| Kovats RI | 1233 - 1265 | On a standard non-polar column. Useful for GC method development. | PubChem[4] |

| Solubility | Soluble in organic solvents | The alkyl chain enhances solubility in nonpolar solvents, while the nitrogen allows for some polarity. | CymitQuimica[6] |

Spectroscopic Profile

Spectroscopic analysis is the definitive method for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characteristic. Protons on the pyridine ring appear in the aromatic region (typically δ 7.0-8.8 ppm). The protons at the C2 and C6 positions (alpha to the nitrogen) are the most deshielded and appear furthest downfield due to the inductive effect of the electronegative nitrogen atom.[7] The protons of the pentyl group will appear in the upfield alkyl region (typically δ 0.8-2.8 ppm), with distinct multiplicities based on their coupling to adjacent protons.

-

¹³C NMR: The carbon spectrum will show ten distinct signals. The five carbons of the pyridine ring will be in the downfield region (δ 120-150 ppm), while the five carbons of the pentyl chain will be in the upfield region (δ 14-40 ppm).

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for this compound.[8] The molecular ion peak (M⁺) would be observed at m/z = 149. A prominent fragmentation pattern would involve cleavage of the pentyl chain, particularly a characteristic peak at m/z = 92 corresponding to the loss of a butyl radical (C₄H₉•), representing benzylic-like cleavage.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for both the aromatic ring (~3000-3100 cm⁻¹) and the alkyl chain (~2850-2960 cm⁻¹). Aromatic C=C and C=N stretching vibrations would be visible in the 1400-1600 cm⁻¹ region.

Part 3: Synthesis and Manufacturing

The synthesis of 4-alkylpyridines can be approached through several established organic chemistry methodologies. The choice of route often depends on the desired scale, available starting materials, and required purity. A common and reliable strategy involves the cross-coupling of a halogenated pyridine with an organometallic reagent.

Representative Synthetic Workflow: Suzuki Coupling

The Suzuki coupling reaction, a Nobel Prize-winning methodology, is a powerful tool for forming carbon-carbon bonds. Here, we outline a representative protocol for the synthesis of this compound from 4-bromopyridine and a pentylboronic acid derivative.

-

Causality of Experimental Choices:

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is essential. Palladium cycles through oxidative addition, transmetalation, and reductive elimination steps to couple the two organic fragments.

-

Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid component for the transmetalation step.

-

Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.

-

Caption: General workflow for the Suzuki coupling synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromopyridine (1.0 eq), pentylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent Addition: Add degassed toluene and water (e.g., a 4:1 ratio) via syringe.

-

Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a pure liquid.

-

Validation: Confirm the structure and purity of the final product using NMR and MS analysis, comparing the data to established literature values.[8]

Part 4: Applications in Research and Development

The true value of a chemical compound lies in its application. While this compound is primarily an intermediate, its structure is relevant to several fields, particularly drug discovery.[6]

Role as a Building Block (Pharmacophore)

The pyridine scaffold is considered a "privileged scaffold" in medicinal chemistry.[9] Its ability to act as a hydrogen bond acceptor (via the nitrogen lone pair) and its aromatic nature allow it to participate in various interactions with biological targets like enzymes and receptors.

Caption: Relationship between the structure of this compound and its potential applications.

Relevance in Drug Development

The introduction of an alkyl chain, such as a pentyl group, systematically modifies the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Specifically, it increases lipophilicity (as indicated by the XLogP3 value of 3.2).[4] This is a critical parameter in drug design:

-

Improved Membrane Permeability: Higher lipophilicity can enhance a molecule's ability to cross cell membranes, which is essential for reaching intracellular targets.

-

Modulation of Target Binding: The alkyl chain can occupy hydrophobic pockets within a protein's active site, potentially increasing binding affinity and selectivity.

Numerous approved drugs contain the pyridine moiety, highlighting its importance.[3] Therefore, this compound serves as a valuable starting material or fragment for creating libraries of novel compounds for screening against various diseases, including cancers and infectious diseases.[1][9]

Part 5: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

Hazard Identification (GHS)

According to the Globally Harmonized System (GHS) classifications, this compound presents the following hazards:

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritationH319: Causes serious eye irritation |

Recommended Handling and PPE

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[11]

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).[12] A lab coat is mandatory.

-

Respiratory Protection: Not typically required if handled in a fume hood. If vapors/aerosols are generated, use an approved respirator.[11]

-

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

Conclusion

This compound, while a seemingly simple molecule, embodies the foundational principles of heterocyclic chemistry and its application in modern science. Its identity is well-defined by a confluence of nomenclature and spectroscopic data. The presence of the pentyl group significantly influences its physicochemical properties, making it a lipophilic, versatile building block. Established synthetic protocols, such as cross-coupling reactions, allow for its reliable preparation. Most importantly, as a derivative of the "privileged" pyridine scaffold, it serves as a valuable intermediate for professionals in drug development and materials science, offering a platform for creating novel molecules with tailored properties. Adherence to strict safety protocols is essential when handling this compound to mitigate its irritant properties. This guide has aimed to provide a comprehensive and technically sound overview to support the work of researchers and scientists in the field.

References

-

This compound | C10H15N | CID 72918. PubChem, National Institutes of Health.[Link]

-

Pyridine, 4-pentyl-. NIST Chemistry WebBook, SRD 69.[Link]

-

This compound Safety Data Sheet. XiXisys.[Link]

-

This compound - 2961-50-4, C10H15N, properties. ChemSynthesis.[Link]

-

Pyridine, 4-pentyl- (GC data). NIST Chemistry WebBook, SRD 69.[Link]

-

General Organic Synthesis Procedures. The Royal Society of Chemistry.[Link]

-

Pyridine, 4-pentyl- (Mass Spectrum). NIST Chemistry WebBook, SRD 69.[Link]

-

General Synthetic Procedures. Angewandte Chemie.[Link]

-

The Role of Pyridine Derivatives in Modern Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.[Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (PMC).[Link]

-

Pyridine synthesis. Organic Chemistry Portal.[Link]

-

Examples of compounds derived from pyridine where antiproliferative... ResearchGate.[Link]

-

Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents. ResearchGate.[Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H15N | CID 72918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyridine, 4-pentyl- [webbook.nist.gov]

- 6. CAS 2961-50-4: this compound | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. Pyridine, 4-pentyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2961-50-4 Name: this compound [xixisys.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-Pentylpyridine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Pentylpyridine (CAS No: 2961-50-4), a heterocyclic aromatic compound with significant potential in various scientific and industrial domains. This document delves into its fundamental chemical and physical properties, detailed synthetic methodologies, spectroscopic characterization, and explores its current and potential applications in drug discovery, materials science, and corrosion inhibition. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Significance of Alkylpyridines

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, with a significant number of FDA-approved drugs containing this heterocyclic motif.[1] The introduction of alkyl substituents onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, basicity, and steric profile. These modifications are crucial for modulating biological activity and tuning material characteristics. This compound, with its five-carbon alkyl chain at the para-position, represents a key intermediate and a molecule of interest for applications requiring a balance of aromatic character and aliphatic properties.

Core Molecular Identifiers and Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its core identifiers and key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2961-50-4 | [2] |

| Molecular Formula | C₁₀H₁₅N | [2] |

| Molecular Weight | 149.23 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Amylpyridine, 1-(4-Pyridyl)pentane | [2] |

| Boiling Point | ~102-107 °C (estimated) | [3] |

| Density | ~0.897 g/mL at 25 °C (estimated) | [3] |

| Solubility | Soluble in organic solvents | [2] |

Synthesis of this compound: A Methodological Deep Dive

The synthesis of 4-alkylpyridines can be achieved through various cross-coupling strategies. The Negishi and Suzuki-Miyaura coupling reactions are particularly effective for this transformation due to their high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[3][4]

Recommended Synthetic Approach: Negishi Cross-Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[5] This method is highly effective for the synthesis of this compound from 4-halopyridine and a pentylzinc reagent.

The Negishi coupling is often preferred for its high functional group tolerance and the ability to form C(sp²)-C(sp³) bonds efficiently.[5] The organozinc reagents are typically prepared in situ from the corresponding alkyl halide, making this a convergent and flexible synthetic route.

Materials:

-

4-Bromopyridine

-

1-Bromopentane

-

Zinc dust (activated)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Pentylzinc Reagent:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (1.2 equivalents).

-

Add anhydrous THF to the flask.

-

Slowly add a solution of 1-bromopentane (1.1 equivalents) in anhydrous THF to the zinc suspension.

-

The reaction mixture may require gentle heating to initiate the formation of the organozinc reagent. The progress of the reaction can be monitored by the consumption of the zinc dust.

-

-

Cross-Coupling Reaction:

-

In a separate flame-dried flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in anhydrous THF.

-

To the freshly prepared pentylzinc reagent, add a solution of 4-bromopyridine (1.0 equivalent) in anhydrous THF.

-

Add the palladium catalyst solution to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via Negishi coupling.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the pyridine ring protons and the pentyl chain protons. The aromatic region will display two sets of doublets corresponding to the protons at the 2,6- and 3,5-positions of the pyridine ring. The protons at the 2,6-positions (adjacent to the nitrogen) will be deshielded and appear further downfield. The pentyl chain will exhibit a triplet for the terminal methyl group, a triplet for the methylene group attached to the pyridine ring, and a series of multiplets for the remaining methylene groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring and the pentyl chain. The carbon atoms of the pyridine ring will appear in the aromatic region (typically 120-150 ppm).[6] The carbons of the pentyl chain will be observed in the aliphatic region (typically 10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected peaks include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1450-1600 cm⁻¹[7]

-

C-H bending (aliphatic): ~1375-1470 cm⁻¹

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern will be characteristic of an alkylpyridine, with a prominent peak corresponding to the loss of a butyl radical (M-57) to form a stable pyridylmethyl cation at m/z = 92.[2]

Applications and Areas of Research

The unique combination of a polar aromatic head and a nonpolar aliphatic tail makes this compound a valuable molecule in several fields.

Drug Discovery and Medicinal Chemistry

Pyridine derivatives are integral to the development of new therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[8][9] The pentyl group in this compound increases its lipophilicity, which can enhance its ability to cross cell membranes and interact with biological targets. It serves as a key building block for the synthesis of more complex molecules with potential pharmacological activity.[1][10]

Materials Science: Liquid Crystals

Long-chain 4-alkylpyridines are known to be precursors for the synthesis of liquid crystals. The rigid pyridine core and the flexible alkyl chain are characteristic features of calamitic (rod-shaped) liquid crystals. By incorporating this compound into larger molecular structures, materials with specific mesophase behaviors can be designed for applications in displays and optical devices.[11][12]

Corrosion Inhibition

Pyridine and its derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly in acidic media.[13][14][15] The nitrogen atom of the pyridine ring can coordinate with metal surfaces, and the planar aromatic ring can form a protective film, thereby preventing corrosion. The pentyl chain can further enhance this protective effect by creating a hydrophobic barrier.[16]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with a diverse range of current and potential applications. Its synthesis via robust cross-coupling methodologies is well-established, and its unique physicochemical properties make it an attractive building block in drug discovery, a component in the design of advanced materials like liquid crystals, and an effective corrosion inhibitor. Further research into the specific biological activities and material properties of this compound and its derivatives is likely to uncover new and exciting applications for this important molecule.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. testbook.com [testbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chemmethod.com [chemmethod.com]

- 14. emerald.com [emerald.com]

- 15. tandfonline.com [tandfonline.com]

- 16. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

Physical properties of 4-Pentylpyridine (boiling point, density).

An In-Depth Technical Guide to the Physical Properties of 4-Pentylpyridine

Introduction to this compound

This compound is an organic compound belonging to the family of alkylpyridines. It features a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom, substituted at the 4-position with a pentyl group.[1] Its molecular formula is C10H15N.[1][2][3] This structure imparts both aromatic and aliphatic characteristics to the molecule, influencing its physical and chemical properties. Alkylpyridines, as a class of compounds, are significant in various fields of chemistry, including in the synthesis of pharmaceuticals and agrochemicals, and as ligands in coordination chemistry.[4][5][6] The lone pair of electrons on the nitrogen atom confers basic properties to the molecule. This compound typically presents as a colorless to pale yellow liquid with a characteristic odor and is soluble in organic solvents.[1]

Physical Properties of this compound

A thorough review of publicly available chemical databases and literature indicates a notable lack of experimentally determined data for the boiling point and density of this compound. Major chemical data repositories do not list experimental values for these specific properties.[2][3] However, we can infer some of its characteristics based on general chemical principles and by comparing it with its isomers.

Table 1: Known and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H15N | PubChem[2], CymitQuimica[1] |

| Molecular Weight | 149.24 g/mol | Sigma-Aldrich[7] |

| Physical Form | Liquid | Sigma-Aldrich[7] |

| XLogP3 (Computed) | 3.2 | PubChem[2] |

Comparative Analysis with Isomeric Compounds

To provide a reasonable estimation of the physical properties of this compound, it is instructive to examine the experimentally determined properties of its isomer, 2-Pentylpyridine.

Table 2: Experimental Properties of 2-Pentylpyridine

| Property | Value | Source |

| Boiling Point | 102-107 °C (at 760 mmHg) | PubChem[8] |

| Density | 0.895-0.901 g/mL | PubChem[8] |

Generally, for alkyl-substituted aromatic compounds, the boiling point increases with the length of the alkyl chain due to increased van der Waals forces.[9][10] It is therefore expected that the boiling point of this compound would be in a similar range to, or slightly different from, its 2-pentyl isomer. The position of the substituent on the pyridine ring can also influence the boiling point, though this effect is often less pronounced than that of the alkyl chain length.

Experimental Determination of Physical Properties

For novel or uncharacterized compounds like this compound, experimental determination of their physical properties is essential. The following section details the standard, reliable protocols for measuring boiling point and density.

Boiling Point Determination: Micro-Reflux Method

This method is suitable when only a small amount of the sample is available. The principle relies on establishing a thermal equilibrium between the liquid and vapor phases at a given atmospheric pressure. The temperature of the vapor at this equilibrium is the boiling point.

Protocol:

-

Sample Preparation: Add approximately 0.5 mL of this compound to a small test tube.

-

Apparatus Setup:

-

Place the test tube in a heating block or an oil bath.

-

Clamp a thermometer such that its bulb is positioned about 1 cm above the surface of the liquid. This ensures the thermometer measures the temperature of the vapor, not the liquid itself.

-

-

Heating and Observation:

-

Begin heating the apparatus gently.

-

Observe the liquid until it begins to boil and a ring of condensing vapor (refluxing) becomes visible on the inner wall of the test tube.

-

Adjust the heating to maintain a gentle reflux, ensuring the reflux ring is stable at the level of the thermometer bulb.

-

-

Measurement:

-

Once the temperature reading on the thermometer stabilizes, record this value as the observed boiling point.

-

It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

Density Determination: Pycnometer Method

The density of a liquid is its mass per unit volume. The pycnometer (or density bottle) method is a highly accurate technique for determining the density of liquids.

Protocol:

-

Mass of the Empty Pycnometer:

-

Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).

-

Accurately weigh the empty, dry pycnometer using an analytical balance and record the mass (m1).

-

-

Mass of the Pycnometer with Water:

-

Fill the pycnometer with distilled water of a known temperature.

-

Ensure there are no air bubbles and that the capillary stopper is properly seated.

-

Wipe any excess water from the outside of the pycnometer.

-

Weigh the water-filled pycnometer and record the mass (m2).

-

-

Mass of the Pycnometer with Sample Liquid:

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound, following the same procedure as with the water.

-

Weigh the sample-filled pycnometer and record the mass (m3).

-

-

Calculation:

-

Mass of water: m_water = m2 - m1

-

Volume of the pycnometer: V = m_water / ρ_water (where ρ_water is the known density of water at the measured temperature).

-

Mass of the sample liquid: m_sample = m3 - m1

-

Density of the sample liquid: ρ_sample = m_sample / V

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the characterization of the physical properties of a liquid sample like this compound.

Caption: Workflow for the experimental determination of boiling point and density.

Conclusion

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Pipzine Chemicals. Alkyl Pyridines. [Link]

-

YorkSpace. Sustainable Synthesis of 4-acylpyridines through air oxidation of dearomatized 4-alkylpyridines. [Link]

-

ProQuest. Diversification of 4-Alkylpyridines: Mining for Reactivity with Alkylidene Dihydropyridines. [Link]

-

ChemSynthesis. This compound. [Link]

-

National Center for Biotechnology Information. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]

-

PubChem. 2-Pentylpyridine. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Physical Properties of Alkyl Halides. [Link]

Sources

- 1. CAS 2961-50-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H15N | CID 72918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 5. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 6. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 2961-50-4 [sigmaaldrich.com]

- 8. 2-Pentylpyridine | C10H15N | CID 16800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Alkyl Pyridines: Properties, Applications & Reliable Suppliers in China - Expert Guide [pipzine-chem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility of 4-Pentylpyridine in Organic Solvents

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 4-pentylpyridine in organic solvents, tailored for researchers, scientists, and professionals in drug development. In the absence of extensive empirical solubility data in publicly available literature, this guide establishes a robust predictive framework based on the foundational principles of molecular interactions and the Hansen Solubility Parameters (HSP) model. By dissecting the physicochemical properties of this compound, this document offers a theoretical and practical understanding of its behavior in various solvent classes. Furthermore, it equips the reader with detailed, field-proven experimental protocols for the precise determination of solubility, ensuring scientific integrity and reproducibility. This guide is structured to empower researchers to make informed decisions regarding solvent selection, formulation development, and reaction optimization involving this compound.

Introduction: Understanding this compound

This compound (C₁₀H₁₅N) is an organic compound featuring a pyridine ring substituted at the fourth position with a pentyl group.[1][2] This molecular architecture, combining a polar aromatic heterocycle with a nonpolar alkyl chain, results in a compound of moderate polarity.[1] It typically presents as a colorless to pale yellow liquid with a characteristic odor.[1] The presence of the nitrogen atom in the pyridine ring imparts basicity, allowing for a range of chemical reactions and applications in organic synthesis.[1] A thorough understanding of its solubility is paramount for its effective use in various applications, from a reaction medium to a component in a final formulation.

Core Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [1][2][3] |

| Molecular Weight | 149.24 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| CAS Number | 2961-50-4 | [2] |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4] The overall solubility of this compound is a balance between the polar nature of its pyridine head and the nonpolar character of its pentyl tail.

Intermolecular Forces at Play

The interactions governing the solubility of this compound can be categorized as follows:

-

Van der Waals Forces (Dispersion Forces): These are weak, temporary attractive forces arising from transient fluctuations in electron distribution. The pentyl chain of this compound contributes significantly to these interactions, favoring solubility in nonpolar solvents.

-

Dipole-Dipole Interactions: The pyridine ring, with its electronegative nitrogen atom, possesses a permanent dipole moment. This allows for attractive interactions with other polar molecules, thus promoting solubility in polar aprotic and polar protic solvents.

-

Hydrogen Bonding: While this compound itself cannot donate a hydrogen bond, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This is a crucial factor for its solubility in protic solvents like alcohols and water.

The interplay of these forces dictates the extent to which this compound will be soluble in a given organic solvent.

Caption: Intermolecular forces governing this compound solubility.

Predictive Solubility Analysis using Hansen Solubility Parameters (HSP)

Given the scarcity of direct experimental solubility data, the Hansen Solubility Parameter (HSP) model provides a powerful predictive tool.[5][6][7][8] The HSP model is based on the principle that "like dissolves like" by quantifying the cohesive energy of a substance into three parameters:

-

δd (Dispersion): Represents the energy from dispersion forces.

-

δp (Polar): Represents the energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Represents the energy from hydrogen bonding.

Each solvent and solute can be represented as a point in a three-dimensional "Hansen space."[5] The closer the HSP values of a solute and a solvent are, the more likely they are to be miscible. The distance (Ra) between the solute (1) and solvent (2) in Hansen space is calculated as:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [5]

A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

Table 1: Estimated Hansen Solubility Parameters (HSP) for this compound and Common Organic Solvents (in MPa⁰.⁵)

| Compound | δd | δp | δh |

| This compound (Estimated) | 17.5 | 6.0 | 7.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Note: Solvent HSP values are from established databases. The HSP for this compound is an estimation based on its chemical structure and should be used as a predictive guide.

Predicted Solubility of this compound

Based on the calculated Ra values, the predicted miscibility of this compound in the selected organic solvents is as follows:

Table 2: Predicted Solubility of this compound Based on Hansen Solubility Parameter (HSP) Distance (Ra)

| Solvent | Ra (MPa⁰.⁵) | Predicted Solubility |

| Chloroform | 3.6 | Excellent |

| Toluene | 5.2 | Excellent |

| Diethyl Ether | 4.3 | Very Good |

| Acetone | 4.9 | Very Good |

| Acetone | 4.9 | Very Good |

| Dimethyl Sulfoxide (DMSO) | 10.9 | Moderate |

| Hexane | 9.0 | Moderate |

| Ethanol | 12.9 | Poor |

| Methanol | 16.1 | Poor |

This predictive analysis suggests that this compound is likely to be highly soluble in solvents with a balance of moderate polarity and some hydrogen bonding capability, such as chloroform and diethyl ether, as well as in aromatic and other moderately polar aprotic solvents like toluene and acetone. Its solubility is predicted to be lower in highly nonpolar solvents like hexane and in highly polar protic solvents like methanol due to larger differences in their Hansen parameters.

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination of solubility is essential. The following protocols are established, self-validating methods for determining the solubility of a liquid solute like this compound in an organic solvent.

General Experimental Workflow

Caption: General workflow for the experimental determination of solubility.

Protocol 1: Determination of Miscibility (Qualitative)

This protocol provides a rapid assessment of whether this compound is miscible in a given solvent at room temperature.

Materials:

-

This compound

-

Solvent of interest

-

Small, clear glass vials with caps

-

Calibrated pipettes

Procedure:

-

Add 1 mL of the organic solvent to a clean, dry vial.

-

Add 1 mL of this compound to the same vial.

-

Cap the vial and shake vigorously for 30-60 seconds.

-

Allow the mixture to stand for at least 10 minutes.

-

Visually inspect the vial against a well-lit background.

-

Miscible: The mixture appears as a single, clear liquid phase.

-

Immiscible: Two distinct liquid layers are observed.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that separates over time.

-

Protocol 2: Shake-Flask Method for Quantitative Solubility Determination (Gravimetric)

This is a classic and reliable method for determining the equilibrium solubility.

Materials:

-

This compound

-

Solvent of interest

-

Scintillation vials or small flasks with secure caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial (e.g., 5 mL of solvent and 1 mL of this compound). The presence of an undissolved phase is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Separation:

-

Allow the vial to stand undisturbed at the equilibration temperature for at least 2 hours to allow the phases to separate.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a syringe fitted with a compatible filter to remove any undissolved droplets.

-

-

Quantification:

-

Transfer the filtered saturated solution to a pre-weighed vial.

-

Determine the mass of the collected solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the evaporation of this compound.

-

Once the solvent is fully evaporated, weigh the vial containing the residual this compound.

-

-

Calculation:

-

Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved this compound and the volume of the solvent.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is known to cause skin and serious eye irritation.[2] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While direct experimental data is limited, a robust predictive framework based on Hansen Solubility Parameters has been established, offering valuable guidance for solvent selection. The provided experimental protocols offer a clear path for researchers to determine precise, quantitative solubility data tailored to their specific needs. By combining theoretical understanding with practical experimental guidance, this document serves as an essential resource for scientists and professionals working with this compound.

References

- 1. CAS 2961-50-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H15N | CID 72918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Solubility parameters (HSP) [adscientis.com]

- 7. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Python tool for predicting optimal solvent blends based on Hansen solubility parameters | springerprofessional.de [springerprofessional.de]

Foreword: Unlocking the Potential of a Versatile Pyridine Scaffold

An In-depth Technical Guide to the Research Applications of 4-Pentylpyridine

In the vast landscape of heterocyclic chemistry, pyridine and its derivatives stand out as foundational building blocks, integral to advancements across pharmaceuticals, materials science, and industrial chemistry.[1][2][3] Among these, this compound, a seemingly simple molecule, offers a unique combination of properties—a polar, functionalizable pyridine head and a nonpolar, lipophilic pentyl tail. This amphiphilic character is the key to its diverse and expanding applications.

This guide moves beyond a simple catalog of uses. It is designed for the practicing researcher and development scientist, providing a deep dive into the why and how of employing this compound in key research domains. We will explore the causality behind its selection in specific applications, detail validated experimental protocols, and present data-driven insights to accelerate your own research and development efforts. Our focus is on the practical synthesis, proven applications, and the underlying chemical principles that make this compound a molecule of significant scientific interest.

Core Molecular Profile and Synthesis of this compound

Before delving into its applications, a firm grasp of this compound's fundamental characteristics and synthesis is essential.

Physicochemical Properties

This compound (also known as 4-n-Amylpyridine) is a colorless to pale yellow liquid characterized by a pyridine ring substituted at the 4-position with a five-carbon alkyl chain.[4] This structure imparts a moderate polarity and basicity due to the nitrogen atom's lone pair of electrons, while the pentyl group provides significant hydrophobicity.[4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [4][5][6] |

| Molecular Weight | 149.24 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [4] |

| CAS Number | 2961-50-4 | [6] |

| XLogP3 | 3.2 | [6] |

| Solubility | Soluble in organic solvents | [4] |

Table 1: Key physicochemical properties of this compound.

Strategic Synthesis

The regioselective synthesis of C4-alkylated pyridines has historically been a challenge, often resulting in mixtures of isomers.[7] Modern methods, however, provide efficient and selective access to this valuable scaffold. The Minisci reaction, a radical-based C-H functionalization, is a powerful tool. Recent advancements utilize a blocking group strategy to achieve exquisite control for C4-alkylation.[7]

Sources

- 1. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 2. lifechemicals.com [lifechemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 2961-50-4: this compound | CymitQuimica [cymitquimica.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | C10H15N | CID 72918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical studies on 4-Pentylpyridine molecular geometry

An In-Depth Technical Guide to the Theoretical and Experimental Elucidation of 4-Pentylpyridine's Molecular Geometry

Abstract

The three-dimensional structure of a molecule is fundamental to its chemical reactivity, physical properties, and biological activity. For N-heterocyclic compounds like this compound, which serve as crucial scaffolds in medicinal chemistry and materials science, a precise understanding of their molecular geometry is paramount for rational drug design and the development of novel functional materials.[1][2] This technical guide provides a comprehensive overview of the theoretical methodologies and experimental validation techniques used to study the molecular geometry of this compound. We delve into the causality behind the selection of computational methods, from Hartree-Fock and Density Functional Theory to Molecular Mechanics, and detail the critical role of basis set selection. The guide outlines robust protocols for both computational geometry optimization and experimental techniques such as X-ray Crystallography and Microwave Spectroscopy. By synthesizing theoretical predictions with experimental data, we present a holistic and self-validating approach to defining the conformational landscape and precise geometric parameters of this compound.

Introduction: The Structural Significance of this compound

This compound belongs to the 4-alkylpyridine family, a class of compounds that are prevalent structural motifs in a vast array of pharmaceuticals and functional materials.[1][3][4] The pyridine ring provides a polar, aromatic core capable of hydrogen bonding and π-stacking interactions, while the flexible n-pentyl chain introduces lipophilicity and conformational diversity. This amphiphilic nature governs the molecule's interaction with biological targets, its self-assembly properties, and its behavior at interfaces.[5]

Understanding the molecule's preferred three-dimensional arrangements—its stable conformations—along with precise bond lengths and angles is not merely an academic exercise. It is critical for:

-

Drug Development: The shape of this compound dictates how it fits into the binding pocket of a protein, influencing its efficacy as a potential therapeutic agent.

-

Materials Science: The molecular geometry affects crystal packing, liquid crystal phases, and interfacial behavior, which are key to designing new materials.

-

Reaction Mechanics: The steric and electronic properties determined by the geometry influence the molecule's reactivity and the pathways of chemical transformations.

This guide bridges the gap between theoretical prediction and experimental reality, presenting a synergistic workflow that leverages the strengths of both domains to build a reliable model of this compound's molecular geometry.

Theoretical Methodologies: Predicting Geometry from First Principles

Computational chemistry provides a powerful toolkit for exploring a molecule's geometry by calculating its energy as a function of its atomic coordinates. This relationship is described by the Potential Energy Surface (PES) , a multidimensional landscape where valleys represent stable molecular structures (conformers).[6][7] The primary goal of theoretical geometry optimization is to locate the lowest points (energy minima) on this surface.

The Hierarchy of Computational Approaches

The choice of computational method involves a critical balance between accuracy and computational cost.

-

Molecular Mechanics (MM): This approach uses classical physics and a set of parameters known as a force field to calculate molecular energy.[8] It is computationally inexpensive, making it ideal for rapid conformational searches of the flexible pentyl chain to identify plausible starting geometries for more accurate methods. However, its accuracy is entirely dependent on the quality of the pre-existing parameters for the specific bonds and angles within the molecule.

-

Ab Initio Quantum Methods: These methods solve the Schrödinger equation from first principles without empirical parameters, offering higher accuracy.

-

Hartree-Fock (HF) Theory: HF is a foundational ab initio method that provides a good first approximation of the molecular wavefunction and geometry.[9][10] While it systematically neglects a portion of the electron correlation, leading to certain predictable errors, it can sometimes outperform more sophisticated methods for specific molecular systems due to error cancellation and is a crucial baseline for comparison.[11][12]

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for its exceptional balance of speed and accuracy.[13] Instead of the complex wavefunction, DFT calculates the electron density to determine the system's energy. The accuracy is governed by the choice of the exchange-correlation functional, with hybrid functionals like B3LYP being widely used and validated for predicting the geometries of organic molecules.[9][10][14]

-

The Crucial Role of the Basis Set

In quantum calculations, atomic orbitals are represented by a set of mathematical functions called a basis set . The size and type of the basis set directly impact the accuracy of the result.[15][16]

-

Concept: A larger, more flexible basis set allows for a more accurate description of the electron distribution in the molecule, leading to more reliable geometries.[17][18]

-

Pople-style Basis Sets: Sets like 6-31G(d) and 6-311++G(d,p) are commonly used. The notation indicates the number of functions used to describe core and valence orbitals.

-